molecular formula C6H11ClN4O B2639499 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride CAS No. 2375259-66-6

3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride

Cat. No.: B2639499
CAS No.: 2375259-66-6
M. Wt: 190.63
InChI Key: GEEFYVONHDVQNO-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride is a heterocyclic compound that combines the structural features of azetidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The azetidine ring is known for its bioactivity, and the triazole ring can enhance the compound’s stability and binding affinity to biological targets .

Medicine

In medicine, derivatives of this compound are explored for their antimicrobial, antiviral, and anticancer properties. The combination of azetidine and triazole rings can interact with various enzymes and receptors, making it a promising candidate for therapeutic development .

Industry

Industrially, this compound can be used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic natural substrates of enzymes, while the triazole ring can form stable complexes with metal ions, enhancing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Known for its incorporation into proteins and its biological activity.

    1,2,4-Triazole derivatives: Widely used in pharmaceuticals for their antifungal and antibacterial properties.

Uniqueness

3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one is unique due to the combination of azetidine and triazole rings in a single molecule. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to compounds containing only one of these rings .

Properties

IUPAC Name

3-(azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c1-10-5(4-2-7-3-4)8-9-6(10)11;/h4,7H,2-3H2,1H3,(H,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEFYVONHDVQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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